molecular formula C10H11F3N2O B7867514 4-amino-N-ethyl-3-(trifluoromethyl)benzamide

4-amino-N-ethyl-3-(trifluoromethyl)benzamide

Cat. No.: B7867514
M. Wt: 232.20 g/mol
InChI Key: MTKZZMWTECMVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethyl-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by:

  • A benzamide backbone with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.
  • An amino (-NH₂) group at the 4-position.
  • An ethyl (-CH₂CH₃) substituent on the amide nitrogen.

This structural arrangement confers unique physicochemical properties:

  • Lipophilicity from the -CF₃ group, enhancing membrane permeability.
  • Metabolic stability due to the ethyl group on the amide nitrogen.

Properties

IUPAC Name

4-amino-N-ethyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-2-15-9(16)6-3-4-8(14)7(5-6)10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZZMWTECMVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-N-ethyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate in the presence of a base. The resulting product is characterized by the presence of an amino group and a trifluoromethyl group, which are crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to 4-amino-N-ethyl-3-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), including:

CompoundTarget KinasesInhibition (%) at 10 nM
11 EGFR91%
13 EGFR92%
10 HER-421-65%
20 VEGFR216-48%

These results suggest that the trifluoromethyl group enhances binding affinity and selectivity towards these kinases, making it a valuable modification for developing anticancer agents .

Antiviral Activity

In addition to its anticancer properties, 4-amino-N-ethyl-3-(trifluoromethyl)benzamide derivatives have shown promising antiviral activity. A study indicated that certain related benzamide compounds exhibited significant inhibition against Ebola virus entry, with effective concentrations (EC50) below 10 μM . This suggests potential for therapeutic development against filovirus infections.

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide can be attributed to specific structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing properties, improving receptor binding.
  • Amino Group : Essential for interaction with target proteins involved in cancer proliferation and viral entry.
  • Ethyl Substitution : Modulates steric hindrance and can influence pharmacokinetic properties.

Case Study 1: Anticancer Efficacy

In a comparative study involving various benzamide derivatives, compounds structurally similar to 4-amino-N-ethyl-3-(trifluoromethyl)benzamide were tested against human cancer cell lines (A549 and MCF-7). The compound demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Antiviral Activity Against Ebola

Another study focused on the antiviral efficacy of related compounds against Ebola virus. The findings revealed that certain derivatives achieved over 70% inhibition of viral entry at low concentrations, supporting the hypothesis that modifications in the benzamide structure could yield broad-spectrum antiviral agents .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in drug development due to its ability to modulate various biochemical pathways. Notable applications include:

  • Anti-inflammatory Properties : Research indicates that it may have anti-inflammatory effects by inhibiting CGRP receptor activity, which is implicated in migraine pathophysiology.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit potent inhibitory activity against several receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. For instance, certain analogs demonstrated over 90% inhibition against EGFR at low concentrations .

Antiviral Research

The compound has been investigated as a potential inhibitor of viral entry mechanisms, particularly for filoviruses like Ebola and Marburg. Compounds based on similar structures have shown effectiveness in inhibiting these viruses in vitro, indicating that derivatives of 4-amino-N-ethyl-3-(trifluoromethyl)benzamide could be promising candidates for antiviral drug development .

Antimalarial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted benzamides in combating malaria. Specific derivatives have shown significant antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that modifications to the benzamide structure can enhance efficacy against malaria .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique trifluoromethyl group allows for various chemical transformations, including oxidation and substitution reactions.

Case Studies

Study Focus Findings
Study on CGRP AntagonistsInvestigated the role of CGRP antagonists in migraine treatmentFound that compounds similar to 4-amino-N-ethyl-3-(trifluoromethyl)benzamide effectively inhibit CGRP receptor activity.
Anticancer ResearchExamined the inhibitory effects on receptor tyrosine kinasesIdentified several analogs with over 90% inhibition against EGFR, indicating strong anticancer potential .
Antiviral ScreeningEvaluated compounds against Ebola virus entryReported significant inhibition of viral entry by related benzamide derivatives .
Antimalarial TestingAssessed activity against Plasmodium falciparumFound promising antiplasmodial activity with specific structural modifications enhancing efficacy .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structural Features Biological Activity Key Findings References
4-Amino-N-ethyl-3-(trifluoromethyl)benzamide - 4-NH₂, 3-CF₃, N-ethyl Not explicitly reported (inference: potential kinase/Hsp90 modulation) - High lipophilicity (-CF₃) enhances bioavailability.
- Amino group may improve solubility.
N/A
SNX-2112 (4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide) - 3-CF₃, indazolone core, hydroxycyclohexyl group Antitumor (Hsp90 inhibitor) - IC₅₀ = 3 nM (HT-29 cancer cells).
- Binds Hsp90 via -CF₃ and hydrogen-bonding groups.
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide) - 4-NH₂, 5-Cl, N-morpholinylmethyl Gastrokinetic agent - 10x more potent than metoclopramide.
- No dopamine D₂ receptor antagonism.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide - 5-Cl, 2-OH, 4-CF₃ Antimicrobial (vs. Desulfovibrio piger) - 64–66% biomass inhibition at 0.37–1.10 µmol/L.
- Cytotoxic at 30 µmol/L.
N-(4-(Trifluoromethoxy)phenyl)benzamide - 4-CF₃O, no amino group Synthetic intermediate - 63% yield via oxidative amidation.
- Lower solubility vs. amino derivatives.

Substituent Effects on Activity

A. Amino Group (4-Position) :
  • The 4-NH₂ group in the target compound contrasts with 4-CF₃O () or 5-Cl (). Amino groups enhance solubility and enable hydrogen bonding, critical for target engagement (e.g., Hsp90 in SNX-2112 ).
B. Trifluoromethyl Group (3-Position) :
  • The 3-CF₃ group increases lipophilicity and metabolic stability compared to 3-NO₂ () or 3-CH₃ (). This group is pivotal in antimicrobial () and antitumor agents ().
C. N-Substituents :
  • The N-ethyl group in the target compound may offer better metabolic stability than bulkier groups (e.g., morpholinylmethyl in AS-4370 ).

Pharmacological Profiles

  • Antitumor Activity : SNX-2112 () and hybrid benzamide-HDAC inhibitors () demonstrate that trifluoromethyl benzamides disrupt Hsp90-client protein interactions, degrading oncogenic targets like AR and HER2.
  • Antimicrobial Activity : Salicylamides with -CF₃ () inhibit sulfate-reducing bacteria via cytotoxicity and sulfate dissimilation blockade.
  • Gastrokinetic Effects : AS-4370 () highlights the role of substituent optimization (e.g., 4-fluorobenzyl) in enhancing potency without off-target effects.

Physicochemical Properties

Property 4-Amino-N-ethyl-3-CF₃-benzamide SNX-2112 AS-4370
LogP ~2.8 (estimated) 3.5 2.1
Solubility (µg/mL) Moderate (due to -NH₂) Low High (citrate salt)
Metabolic Stability High (N-ethyl) Moderate High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.